molecular formula C18H17NO2 B11697743 N-(2-ethyl-6-methylphenyl)-1-benzofuran-2-carboxamide

N-(2-ethyl-6-methylphenyl)-1-benzofuran-2-carboxamide

Cat. No.: B11697743
M. Wt: 279.3 g/mol
InChI Key: AWXFMLJKQGEHCW-UHFFFAOYSA-N
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Description

N-(2-ethyl-6-methylphenyl)-1-benzofuran-2-carboxamide: is an organic compound that belongs to the class of benzofuran carboxamides This compound is characterized by the presence of a benzofuran ring attached to a carboxamide group, with a 2-ethyl-6-methylphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethyl-6-methylphenyl)-1-benzofuran-2-carboxamide typically involves the following steps:

    Formation of Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of ortho-hydroxyaryl ketones with suitable reagents.

    Introduction of Carboxamide Group: The carboxamide group is introduced by reacting the benzofuran derivative with an appropriate amine, such as 2-ethyl-6-methylaniline, under conditions that facilitate amide bond formation.

    Reaction Conditions: The reactions are usually carried out in the presence of catalysts and solvents that promote the desired transformations. Common solvents include dichloromethane, toluene, and ethanol, while catalysts like palladium on carbon or copper iodide may be used.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using continuous flow reactors for efficient production, and employing purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethyl-6-methylphenyl)-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxamide group to an amine.

    Substitution: The benzofuran ring can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups are introduced using reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Bromine in carbon tetrachloride for bromination.

Major Products Formed

    Oxidation: Formation of benzofuran-2-carboxylic acid derivatives.

    Reduction: Formation of N-(2-ethyl-6-methylphenyl)-1-benzofuran-2-amine.

    Substitution: Formation of halogenated or nitrated benzofuran derivatives.

Scientific Research Applications

N-(2-ethyl-6-methylphenyl)-1-benzofuran-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing compounds with therapeutic effects.

    Industry: Utilized in the development of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-(2-ethyl-6-methylphenyl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-ethyl-6-methylphenyl)-2-(phenylthio)propanamide
  • N-(2-ethyl-6-methylphenyl)-N-(2-sulfoacetyl)-L-alanine

Uniqueness

N-(2-ethyl-6-methylphenyl)-1-benzofuran-2-carboxamide is unique due to its benzofuran ring structure, which imparts distinct chemical and biological properties compared to other similar compounds

Properties

Molecular Formula

C18H17NO2

Molecular Weight

279.3 g/mol

IUPAC Name

N-(2-ethyl-6-methylphenyl)-1-benzofuran-2-carboxamide

InChI

InChI=1S/C18H17NO2/c1-3-13-9-6-7-12(2)17(13)19-18(20)16-11-14-8-4-5-10-15(14)21-16/h4-11H,3H2,1-2H3,(H,19,20)

InChI Key

AWXFMLJKQGEHCW-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)C2=CC3=CC=CC=C3O2)C

Origin of Product

United States

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